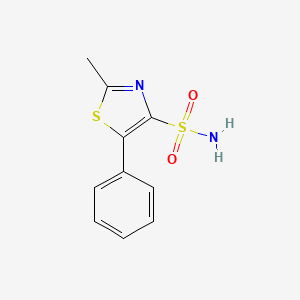

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide

Vue d'ensemble

Description

“2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen . The thiazole moiety has been an important heterocycle in the world of chemistry due to its various pharmaceutical applications .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis and Antimicrobial Activity : A study focused on synthesizing novel thiazoles and thiadiazoles incorporating a sulfonamide group, revealing their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency. These compounds were evaluated for their biological activities through molecular docking studies and structure-activity relationship (SAR) analysis (Riyadh et al., 2018).

Anticonvulsant Agents : Some azoles incorporating a sulfonamide moiety were synthesized and evaluated for their anticonvulsant activity. Several compounds showed significant effects in protecting against convulsions induced by picrotoxin, highlighting the therapeutic potential of these sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).

Carbonic Anhydrase Inhibitors : Research into sulfonamide derivatives related to pritelivir, a helicase-primase inhibitor, showed their inhibition of several human carbonic anhydrase isoforms, suggesting potential applications in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

Antiproliferative Activities : A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against various cancer cell lines. Some compounds demonstrated broad-spectrum antitumor activity, comparable to that of commonly used anticancer drugs (Mert et al., 2014).

Photophysical Properties and Molecular Modeling

Photophysical Properties : The synthesis and investigation of 5-N-Arylaminothiazoles with sulfur-containing groups highlighted their potential in applications related to fluorescent molecules for sensing hazardous compounds and in biomolecular sciences. The study explored the impact of sulfur-containing functional groups on the electronic structures of thiazoles (Murai et al., 2018).

Molecular Modeling and Drug Likeness : Research on new organosulfur metallic compounds demonstrated their potential as potent drugs, incorporating sulfonamide-based Schiff base ligands. These compounds were evaluated for their antimicrobial activity and drug likeness, with DFT analysis supporting their bioactivity enhancement upon chelation (Hassan et al., 2021).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets leading to different biological effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Orientations Futures

Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, the future direction in the research of “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonamide” and similar compounds could be in the development of novel therapeutic agents for a variety of pathological conditions .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to their potential use as therapeutic agents

Cellular Effects

Some thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to inhibit the growth of certain cancer cell lines

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of thiazole derivatives can vary with different dosages in animal models

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters or binding proteins

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIMRQFAVATZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)